molecular formula C19H18BrN3O2S B2462308 (Z)-5-(4-bromobenzyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)thiazolidin-4-one CAS No. 301175-39-3

(Z)-5-(4-bromobenzyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2462308
CAS No.: 301175-39-3
M. Wt: 432.34
InChI Key: VZKPCRZFHFKWIM-UUYOSTAYSA-N
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Description

(Z)-5-(4-Bromobenzyl)-2-((Z)-(1-(4-Methoxyphenyl)ethylidene)hydrazono)thiazolidin-4-one is a chemical compound based on the thiazolidin-4-one heterocyclic scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . The thiazolidin-4-one core is susceptible to modification at three key positions, allowing for the rational design of novel small molecules with desired properties . This specific derivative features a 4-bromobenzyl group at the 5-position and a complex hydrazono substituent at the 2-position of the central ring. Thiazolidin-4-one derivatives, such as this compound, have demonstrated significant research potential across multiple therapeutic areas. Recent scientific reviews highlight that this class of compounds exhibits antioxidant , anticancer , anti-inflammatory , antimicrobial , antitubercular , and antiparasitic activities . The structural features of this derivative, including the bromine and methoxy substituents, are consistent with motifs known to enhance biological activity; halogen atoms often contribute to potency and membrane permeability, while methoxy groups can influence electronic properties and molecular recognition . The potential mechanisms of action for thiazolidin-4-ones are diverse and target-dependent. They may include inhibition of key bacterial enzymes such as InhA, MmpL3, and DNA gyrase for antimicrobial applications , modulation of human peroxiredoxin 5 for antioxidant effects , or interference with quorum sensing pathways to disrupt biofilm formation . The (Z) configuration of the exocyclic double bonds, a common feature in active thiazolidin-4-ones, contributes to the molecule's overall conformation and binding affinity to biological targets . This product is intended For Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this product in accordance with standard laboratory safety protocols.

Properties

IUPAC Name

(2Z)-5-[(4-bromophenyl)methyl]-2-[(Z)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-12(14-5-9-16(25-2)10-6-14)22-23-19-21-18(24)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,17H,11H2,1-2H3,(H,21,23,24)/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKPCRZFHFKWIM-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)Br)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-(4-bromobenzyl)-2-((Z)-(1-(4-methoxyphenyl)ethylidene)hydrazono)thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The compound features a thiazolidin-4-one core with various substituents that influence its biological properties. The synthesis typically involves multi-step reactions, including hydrazone formation and bromination, which can be optimized for yield and purity.

Biological Activities

Thiazolidin-4-one derivatives are known for their wide range of biological activities, including:

  • Anticancer Activity : Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. These compounds often act by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against breast cancer and leukemia cell lines, with IC50 values ranging from low micromolar to nanomolar concentrations .
  • Antidiabetic Properties : Thiazolidin-4-ones, including derivatives like the one , have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. Some derivatives exhibit promising antidiabetic effects comparable to established medications such as pioglitazone .
  • Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity. Studies on related thiazolidinones have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial biofilms and inhibition of essential enzymatic pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their substituents:

SubstituentEffect on ActivityExample Compound
4-BromobenzylEnhances anticancer activityCompound A
4-MethoxyphenylIncreases antidiabetic potentialCompound B
Halogen groupsImprove antimicrobial efficacyCompound C

Research indicates that specific modifications at positions 2, 3, and 5 of the thiazolidinone ring can optimize these activities. For example, electron-withdrawing groups tend to enhance anticancer properties by increasing the electrophilicity of the compound .

Case Studies

  • Anticancer Studies : A recent study evaluated a series of thiazolidin-4-one derivatives against various cancer cell lines. The results indicated that compounds with a 4-bromobenzyl group exhibited significant cytotoxicity, with IC50 values as low as 0.5 µM in MCF-7 breast cancer cells .
  • Antidiabetic Activity : Another investigation focused on the PPARγ activation potential of thiazolidinone derivatives. The study found that certain modifications led to enhanced glucose uptake in adipocytes, suggesting a mechanism similar to that of existing antidiabetic drugs .
  • Antimicrobial Efficacy : A comparative analysis of several thiazolidinones showed that those with halogen substituents had superior activity against biofilm formation in Pseudomonas aeruginosa, with reductions exceeding 60% at sub-MIC concentrations .

Scientific Research Applications

Antimicrobial Activity

Thiazolidin-4-one derivatives, including the compound , have demonstrated significant antimicrobial properties against various pathogens.

Key Findings:

  • A study revealed that thiazolidin-4-one compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition rates exceeding 88% against Escherichia coli and Staphylococcus aureus .
  • The presence of electron-withdrawing groups on the phenyl ring significantly enhances antibacterial efficacy. For example, the compound with a chlorine substituent outperformed others in inhibition tests .

Table 1: Antibacterial Activity of Thiazolidin-4-One Derivatives

CompoundTarget BacteriaInhibition Percentage
2aE. coli88.46%
2bS. aureus91.66%
2cE. coli81.8%

Anticancer Potential

The anticancer properties of thiazolidin-4-one derivatives are well-documented, with several studies indicating their effectiveness against various cancer cell lines.

Key Findings:

  • Compounds from this class have shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF7) models, with some derivatives achieving significant cytotoxicity .
  • Molecular docking studies indicate that these compounds can effectively bind to cancer-related targets, enhancing their potential as therapeutic agents .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Mechanism of Action
d615Apoptosis induction
d712Cell cycle arrest

Computational Studies

Computational modeling has become an essential tool in understanding the pharmacokinetics and dynamics of thiazolidin-4-one derivatives.

Key Findings:

  • ADME (Absorption, Distribution, Metabolism, Excretion) profiling indicates favorable characteristics for several derivatives, suggesting good bioavailability and metabolic stability .
  • Molecular docking studies provide insights into binding affinities and interaction modes with target proteins, which are crucial for drug design .

Comparison with Similar Compounds

Substituent Variations in Thiazolidin-4-one Derivatives

The biological and physicochemical properties of thiazolidin-4-one derivatives are highly dependent on substituent patterns. Key analogs include:

Compound Name Core Structure Position 5 Substituent Position 2 Substituent Key Features Reference
Target Compound Thiazolidin-4-one 4-Bromobenzyl (Z)-1-(4-Methoxyphenyl)ethylidene hydrazono Bromine enhances lipophilicity; methoxy group modulates electron density -
(Z)-3-(4-Bromophenyl)-5-(2-Chlorobenzylidene)-2-thioxothiazolidin-4-one Thiazolidin-4-one 2-Chlorobenzylidene 4-Bromophenyl Chlorine introduces steric hindrance; bromine aids in halogen bonding
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one 4-Hydroxybenzylidene Thioxo Hydroxyl group increases polarity and hydrogen-bonding potential
(Z)-5-(Azulen-1-Ylmethylene)-2-Thioxo-Thiazolidin-4-One Thiazolidin-4-one Azulenylmethylene Thioxo Azulene moiety introduces aromaticity and redox activity

Key Observations :

  • Halogenated analogs (e.g., bromo, chloro) exhibit enhanced membrane permeability and target affinity due to halogen-bonding interactions .
  • Methoxy groups improve metabolic stability compared to hydroxylated analogs, which may undergo faster glucuronidation .
  • Azulene-containing derivatives show unique electrochemical properties, making them suitable for redox-based therapeutic applications .

Comparison of Yields :

  • Substituted benzylidene derivatives (e.g., 4-chloro, 4-bromo) typically achieve 70–90% yields under reflux conditions .
  • Hydrazone formation steps show lower yields (44–60% ) due to steric and electronic challenges in maintaining Z-configuration .

Physicochemical and Electrochemical Properties

  • Lipophilicity: The 4-bromobenzyl group increases logP values by ~1.5 units compared to non-halogenated analogs, enhancing blood-brain barrier penetration .
  • Redox Behavior: Thiazolidin-4-ones with electron-withdrawing substituents (e.g., Br, Cl) exhibit anodic peaks at +0.8–1.2 V in cyclic voltammetry, correlating with pro-oxidant activity .

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